molecular formula C8H8N2O3 B15261164 (2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid

(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B15261164
M. Wt: 180.16 g/mol
InChI Key: NEYRFNYSWJJTOX-NSCUHMNNSA-N
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Description

(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the condensation of appropriate aldehydes and hydrazines, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 5-formyl-1-methyl-1H-pyrazole with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific structural features, including the formyl group and the conjugated double bond in the prop-2-enoic acid moiety.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

(E)-3-(5-formyl-1-methylpyrazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C8H8N2O3/c1-10-7(5-11)6(4-9-10)2-3-8(12)13/h2-5H,1H3,(H,12,13)/b3-2+

InChI Key

NEYRFNYSWJJTOX-NSCUHMNNSA-N

Isomeric SMILES

CN1C(=C(C=N1)/C=C/C(=O)O)C=O

Canonical SMILES

CN1C(=C(C=N1)C=CC(=O)O)C=O

Origin of Product

United States

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